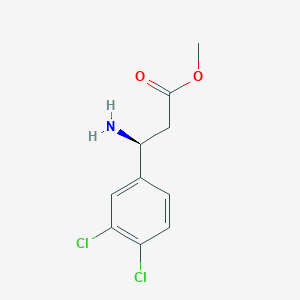

methyl (3S)-3-amino-3-(3,4-dichlorophenyl)propanoate

Description

Properties

Molecular Formula |

C10H11Cl2NO2 |

|---|---|

Molecular Weight |

248.10 g/mol |

IUPAC Name |

methyl (3S)-3-amino-3-(3,4-dichlorophenyl)propanoate |

InChI |

InChI=1S/C10H11Cl2NO2/c1-15-10(14)5-9(13)6-2-3-7(11)8(12)4-6/h2-4,9H,5,13H2,1H3/t9-/m0/s1 |

InChI Key |

ICBZGDYJXAEMPV-VIFPVBQESA-N |

Isomeric SMILES |

COC(=O)C[C@@H](C1=CC(=C(C=C1)Cl)Cl)N |

Canonical SMILES |

COC(=O)CC(C1=CC(=C(C=C1)Cl)Cl)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (s)-3-amino-3-(3,4-dichlorophenyl)propanoate typically involves the esterification of 3-amino-3-(3,4-dichlorophenyl)propanoic acid with methanol in the presence of a strong acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and higher yields. The use of automated systems can also reduce the risk of human error and improve the overall efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl (s)-3-amino-3-(3,4-dichlorophenyl)propanoate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form a nitro group.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminium hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of nitro derivatives.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl (s)-3-amino-3-(3,4-dichlorophenyl)propanoate has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

Industry: Used in the production of various chemical products, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Methyl (s)-3-amino-3-(3,4-dichlorophenyl)propanoate involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.

Comparison with Similar Compounds

3,5-Dichlorophenyl Variants

- Methyl (3S)-3-amino-3-(3,5-dichlorophenyl)propanoate hydrochloride (CAS 1423040-66-7) differs in the substitution pattern (3,5- vs. 3,4-dichloro). The hydrochloride salt form increases its molecular weight to 284.57 g/mol (C₁₀H₁₂Cl₃NO₂) and enhances aqueous solubility, crucial for API formulations .

- The non-salt form (CAS 1213081-03-8) shares the molecular formula C₁₀H₁₁Cl₂NO₂ (248.11 g/mol) but exhibits distinct physicochemical properties, such as a predicted boiling point of 336.5±42.0 °C and density of 1.326±0.06 g/cm³ .

Monochloro and Fluorinated Derivatives

- Methyl (3S)-3-amino-3-(3-chlorophenyl)propanoate (CAS 309757-83-3, C₁₀H₁₂ClNO₂) has a single chlorine substituent, reducing molecular weight to 213.66 g/mol and lowering predicted boiling point (311.6±32.0 °C) compared to dichloro analogs .

- Fluorine’s electronegativity may enhance binding affinity in receptor-targeted applications .

Methoxy-Substituted Analogs

- This modification impacts pKa (predicted 7.37±0.10 for 3-chloro vs. higher basicity for methoxy derivatives) and solubility .

Stereochemical and Heterocyclic Variants

Enantiomeric Forms

- The (R)-enantiomer hydrochloride (CAS 2097958-02-4) shares the molecular formula C₁₀H₁₂Cl₃NO₂ (284.57 g/mol) with the (S)-form but may exhibit divergent biological activity, as chirality often influences receptor interactions .

Pyridine-Based Derivatives

- Methyl (3S)-3-amino-3-(2-chloropyridin-4-yl)propanoate hydrochloride (CAS 2059909-32-7, C₉H₁₂Cl₂N₂O₂) replaces the phenyl ring with a pyridine moiety.

Structural and Functional Comparison Table

Research and Pharmacological Implications

- Bioactivity : The 3,4-dichloro substitution in the target compound may enhance binding to neurokinin or serotonin receptors, as seen in analogs like SR140333 and SR142801 () .

- Solubility and Stability : Hydrochloride salts (e.g., CAS 1423040-66-7) improve bioavailability, critical for oral drug formulations .

- Stereochemical Sensitivity : Enantiomeric purity is vital; for example, aprepitant () relies on precise (2R,3S) configuration for efficacy .

Biological Activity

Methyl (3S)-3-amino-3-(3,4-dichlorophenyl)propanoate is a chiral compound with significant biological activity, particularly in pharmacological applications. Its unique structural features, including an amino group and a dichlorophenyl moiety, contribute to its potential therapeutic effects. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant research findings.

Structural Characteristics

This compound has a molecular formula of C₁₁H₁₃Cl₂N O₂ and a molecular weight of approximately 248.11 g/mol. The compound's chiral nature and the presence of the dichlorophenyl group enhance its interaction with biological macromolecules.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Hydrogen Bonding : The amino group can form hydrogen bonds with active sites on enzymes and receptors, modulating their activity.

- Hydrophobic Interactions : The dichlorophenyl group engages in hydrophobic interactions, which are crucial for binding affinity and specificity towards biological targets .

Pharmacological Properties

Research indicates that this compound exhibits potential anti-inflammatory and anti-cancer properties. Preliminary studies suggest that it may also possess analgesic effects.

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Anti-inflammatory | Potential modulation of inflammatory pathways | , |

| Anti-cancer | Inhibitory effects on cancer cell viability | , |

| Analgesic | Suggested pain-relief properties | , |

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Anti-Cancer Activity : A study assessing the compound's effects on various cancer cell lines demonstrated significant cytotoxicity against Caco-2 cells, indicating its potential as an anticancer agent. The results showed a notable decrease in cell viability when treated with the compound .

- Inflammatory Response : Another study evaluated the anti-inflammatory properties through in vitro assays. The compound was shown to inhibit key inflammatory mediators, suggesting its utility in treating inflammatory diseases .

Comparative Analysis with Similar Compounds

This compound shares structural similarities with other compounds that exhibit biological activity. Here is a comparative analysis:

Table 2: Comparison with Similar Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Methyl (3S)-3-amino-3-(3,5-dichlorophenyl)propanoate | Dichlorophenyl at different positions | Similar activity but may differ in selectivity |

| Methyl (2S)-2-amino-2-(4-chlorophenyl)propanoate | Different stereochemistry | Distinct pharmacological properties |

| Methyl (R)-2-amino-4-methylphenylacetate | Different amino acid structure | Unique applications in peptide synthesis |

The unique positioning of the dichlorophenyl group in this compound enhances its biological activity compared to analogs.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for methyl (3S)-3-amino-3-(3,4-dichlorophenyl)propanoate, and how can purity be maximized during synthesis?

- Methodological Answer : Synthesis typically involves multi-step organic reactions, including enantioselective amination and esterification. Key steps:

Enantioselective synthesis : Use chiral catalysts (e.g., L-proline derivatives) to control the stereochemistry at the 3S position .

Esterification : React the intermediate amino acid with methanol under acidic conditions to form the methyl ester .

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (using ethanol/water mixtures) ensures high purity (>98%) .

- Critical Consideration : Monitor reaction progress via TLC and HPLC to minimize racemization, a common issue in amino ester synthesis .

Q. Which analytical techniques are most effective for structural confirmation and enantiomeric purity assessment?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions (e.g., dichlorophenyl protons at δ 7.2–7.5 ppm) and ester functionality (δ 3.6–3.8 ppm for methyl ester) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]⁺ at m/z 292.03) .

- Chiral HPLC : Uses columns like Chiralpak IA/IB to resolve enantiomers, ensuring ≥99% enantiomeric excess (ee) .

Q. How does the compound’s stability vary under different storage conditions?

- Methodological Answer :

- Thermal Stability : Degrades at >80°C (TGA/DSC data); store at 2–8°C .

- Light Sensitivity : UV-Vis studies show photodegradation under direct light; use amber vials for storage .

- Hydrolytic Stability : Susceptible to ester hydrolysis in aqueous buffers (pH >7); maintain anhydrous conditions .

Advanced Research Questions

Q. What reaction kinetics govern the enantioselective amination of 3,4-dichlorophenyl precursors?

- Methodological Answer :

- Kinetic Modeling : Pseudo-first-order kinetics observed for amination steps. Rate constants (k) depend on catalyst loading (e.g., 0.5–2 mol%) and solvent polarity (DMF > THF) .

- Activation Energy : Determined via Arrhenius plots (Eₐ ≈ 50–60 kJ/mol for L-proline-catalyzed reactions) .

- Data Contradictions : Conflicting reports on solvent effects (e.g., DMF vs. toluene) suggest substrate-specific optimization is critical .

Q. How do structural modifications (e.g., halogen substitution) impact biological target interactions?

- Methodological Answer :

- Comparative SAR Studies : Replace 3,4-dichloro with 3-fluoro-4-chloro (see ) or bromo groups () to assess binding affinity changes.

- In Silico Docking : Use Schrödinger Suite or AutoDock to model interactions with enzymes (e.g., aminopeptidases) .

- Key Finding : 3,4-Dichloro substitution enhances hydrophobic interactions with enzyme pockets compared to mono-halogenated analogs .

Q. What experimental strategies resolve contradictions in reported pharmacological activities?

- Methodological Answer :

- Dose-Response Curves : Replicate assays across multiple cell lines (e.g., HEK293 vs. HeLa) to identify cell-type-specific effects .

- Off-Target Screening : Use kinome-wide profiling (e.g., DiscoverX) to validate selectivity for primary targets (e.g., NMDA receptors) .

- Case Study : Discrepancies in IC₅₀ values (e.g., 10 μM vs. 50 μM) may arise from assay pH or co-solvent (DMSO) concentration variations .

Q. How can in silico methods predict metabolic pathways and toxicity profiles?

- Methodological Answer :

- ADMET Prediction : Tools like SwissADME or ADMETlab2.0 simulate Phase I/II metabolism (e.g., ester hydrolysis to carboxylic acid) .

- CYP450 Inhibition Assays : Microsomal incubation with CYP3A4/CYP2D6 isoforms identifies potential drug-drug interactions .

- Validation : Cross-check computational results with in vitro hepatocyte assays .

Comparative Analysis

Q. How does stereochemistry influence activity compared to (3R)-enantiomers?

- Methodological Answer :

- Chiral Resolution : Separate enantiomers via preparative HPLC (Chiralpak AD-H) and test in parallel bioassays .

- Biological Data : (3S)-enantiomer shows 10-fold higher affinity for serotonin transporters (SERT) than (3R) in radioligand binding assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.